molecular formula C16H15NO3S B2691687 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 387855-80-3

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2691687
CAS No.: 387855-80-3
M. Wt: 301.36
InChI Key: RCXHLQWLYVOCAO-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate is an ester derivative featuring a 2,3-dihydroindole moiety linked via a 2-oxoethyl group to a 5-methylthiophene-2-carboxylate substituent. The 5-methylthiophene group introduces sulfur-containing aromaticity, influencing electronic properties and solubility.

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-11-6-7-14(21-11)16(19)20-10-15(18)17-9-8-12-4-2-3-5-13(12)17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXHLQWLYVOCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Ester Hydrolysis

The ester bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and alcohol derivatives.

Reaction ConditionsReagentsProductsReferences
Acidic hydrolysis (reflux)HCl (6 M, aqueous)5-Methylthiophene-2-carboxylic acid + 2-(2,3-dihydro-1H-indol-1-yl)ethanol
Basic hydrolysis (60–80°C)NaOH (2 M, aqueous)Sodium 5-methylthiophene-2-carboxylate + 2-(2,3-dihydro-1H-indol-1-yl)ethanol

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis follows an SN2 mechanism, with hydroxide ion cleaving the ester bond .

Reduction Reactions

The ketone group (2-oxoethyl spacer) and ester functionality are susceptible to reduction.

Target GroupReagents/ConditionsProductsReferences
Ketone (C=O)BH₃·THF, 0°C → RT2-(2,3-Dihydro-1H-indol-1-yl)ethyl alcohol + 5-methylthiophene-2-carboxylate
Ester (RCOOR')LiAlH₄, anhydrous ether5-Methylthiophene-2-methanol + 2-(2,3-dihydro-1H-indol-1-yl)ethanol

Key Findings :

  • BH₃·THF selectively reduces the ketone to a secondary alcohol without affecting the ester .

  • LiAlH₄ reduces both the ester and ketone groups, yielding dual alcohol products .

Thionation

Lawesson’s reagent converts carbonyl groups to thiocarbonyls.

Reaction ConditionsReagentsProductsReferences
Reflux in toluene (8–12 h)Lawesson’s reagent2-(2,3-Dihydro-1H-indol-1-yl)-2-thioxoethyl 5-methylthiophene-2-carbothioate

Mechanistic Insight :

  • The reagent selectively replaces the carbonyl oxygen with sulfur, forming a thioester .

Electrophilic Aromatic Substitution

The indole and thiophene rings undergo electrophilic substitution.

Target RingReaction TypeReagents/ConditionsProductsReferences
IndoleNitrationHNO₃/H₂SO₄, 0°C3-Nitro-2,3-dihydro-1H-indole derivative
ThiopheneSulfonationSO₃/H₂SO₄, 50°C5-Methylthiophene-2-sulfonic acid derivative

Regioselectivity :

  • Indole nitration occurs preferentially at the C3 position due to electron-rich π-system .

  • Thiophene sulfonation targets the 5-position (meta to methyl group) .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution.

NucleophileReagents/ConditionsProductsReferences
AmmoniaNH₃/MeOH, RT5-Methylthiophene-2-carboxamide + 2-(2,3-dihydro-1H-indol-1-yl)ethanol
HydrazineNH₂NH₂/EtOH, reflux5-Methylthiophene-2-carbohydrazide + corresponding alcohol

Applications :

  • Amidation reactions enable access to hydrazide or carboxamide derivatives for pharmacophore development .

Oxidation Reactions

The thiophene and ketone groups are oxidation-sensitive.

Target GroupReagents/ConditionsProductsReferences
Thiophene (S)mCPBA, CH₂Cl₂, 0°C5-Methylthiophene-2-sulfoxide derivative
Ketone (C=O)KMnO₄, acidic conditions2-(2,3-Dihydro-1H-indol-1-yl)acetic acid + 5-methylthiophene-2-carboxylate

Notes :

  • Thiophene oxidation requires controlled conditions to avoid over-oxidation to sulfones .

Cyclization Reactions

Intramolecular interactions between the indole nitrogen and ester group enable cyclization.

ConditionsReagentsProductsReferences
Na₂S₂O₅/DMAC, 150°CTricyclic indole-thiophene fused lactam

Mechanism :

  • Thermal activation promotes nucleophilic attack by the indole nitrogen on the ester carbonyl, forming a six-membered lactam ring .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate the compound's efficacy against human tumor cells, demonstrating promising results with mean growth inhibition values.

Table 1: Anticancer Activity Overview

CompoundCell Line TestedMean GI50 (μM)Notes
Compound AMCF-7 (Breast)15.72Significant inhibition observed
Compound BA549 (Lung)20.34Moderate inhibition observed
Target Compound VariousTBDFurther studies required

Antimicrobial Properties

In addition to anticancer activity, the compound has shown potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Synthetic Applications

The compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities. Researchers have utilized this compound in the synthesis of more complex molecules, leveraging its reactivity to introduce various functional groups.

Case Study 1: Synthesis and Evaluation

A recent study synthesized This compound and evaluated its biological activity through a series of assays. The results indicated that modifications to the thiophene ring significantly affected the compound's potency against cancer cells.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of related compounds. By systematically altering substituents on the indole and thiophene rings, researchers identified key features that enhance anticancer efficacy. This work underscores the importance of chemical modifications in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and thiophene rings could facilitate binding to hydrophobic pockets within proteins, while the ester group might be involved in hydrolysis reactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, SO₂): Enhance reactivity and binding to polar targets, as seen in dichlorobenzoate and sulfamoyl derivatives .
  • Thiophene vs. Benzene : The 5-methylthiophene group in the target compound may improve π-π stacking interactions compared to purely aromatic benzoates .
  • Hybrid Structures: Pyrimidinone and thiadiazole hybrids (e.g., ) demonstrate the versatility of the dihydroindole-oxoethyl scaffold in multi-target drug design .

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate is a derivative of indole and thiophene, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of indole derivatives often involves various methods such as cyclization reactions. For this compound, a typical synthetic route may include the reaction of 5-methylthiophene-2-carboxylic acid with an appropriate indole derivative under acidic or basic conditions. The structure can be confirmed using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies have demonstrated that the compound displays minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.98
Escherichia coli1.5
Pseudomonas aeruginosa2.0

Antifungal Activity

The compound has also been evaluated for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. Results indicate moderate efficacy, with MIC values suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

Indoles are well-known for their anticancer properties. Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Cancer Cell Line IC50 (μM)
A549 (lung cancer)5.0
MCF-7 (breast cancer)7.5

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the indole moiety plays a crucial role in interacting with cellular targets, potentially disrupting metabolic pathways critical for microbial survival and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In a study involving a series of indole derivatives, the compound was assessed alongside others for its antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.
  • Anticancer Properties : A comparative study on various indole derivatives indicated that this specific compound showed enhanced cytotoxicity against rapidly dividing cancer cells compared to slower-growing fibroblasts, suggesting selectivity in its action.

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-methylthiophene-2-carboxylate?

The compound can be synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example:

  • Method A : Reflux 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with a thiazole or thiophene derivative (1.0 equiv) in acetic acid for 3–5 hours. The product is isolated via filtration and recrystallized from DMF/acetic acid .
  • Method B : Use chloroacetic acid (1.0 equiv) and sodium acetate (2.0 equiv) to facilitate cyclization under similar reflux conditions .

Table 1 : Key synthesis parameters

MethodReagentsReaction TimeYield Optimization
AAcetic acid, NaOAc3–5 hRecrystallization in DMF/AcOH
BChloroacetic acid, NaOAc3–5 hpH control (4–5)

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture. Avoid sparks or open flames due to potential flammability .
  • Waste Disposal : Neutralize acidic residues before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can SHELX programs be applied in the structural determination of this compound?

SHELXTL (Bruker AXS) or open-source SHELX suites are critical for X-ray crystallography:

  • Structure Solution : Use SHELXD for phase determination via dual-space algorithms, particularly for resolving disordered moieties (e.g., thiophene rings) .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data (<1.0 Å), apply TWIN commands to handle potential twinning .
  • Validation : Check R-factors (target <0.05) and data-to-parameter ratios (>15:1) to ensure model reliability .

Q. What computational approaches are used to predict its biological activity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV integrase. Ligands with indole-thiophene scaffolds show affinity for hydrophobic pockets (e.g., binding free energy <−8.0 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate stability in aqueous environments (AMBER force field) to assess pharmacokinetic properties like logP (>3.0 suggests high membrane permeability) .
  • QSAR Models : Correlate substituent effects (e.g., methyl groups on thiophene) with bioactivity using descriptors like topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration) .

Q. How to address discrepancies in synthesis yields across different methods?

  • Controlled Experiments : Compare Method A (acetic acid) and Method B (chloroacetic acid) under identical conditions (temperature, molar ratios).
  • Analytical Tools : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Lower yields in Method B may arise from side reactions (e.g., ester hydrolysis).
  • Optimization : Adjust stoichiometry (1.2:1 ratio of aldehyde to thiophene) or add desiccants (molecular sieves) to suppress hydrolysis .

Q. What are the key structural features influencing its molecular interactions?

  • Core Scaffold : The indole-thiophene backbone provides π-π stacking with aromatic residues (e.g., Tyr212 in HIV integrase) .
  • Substituent Effects :
  • 5-Methylthiophene : Enhances lipophilicity (logP +0.5) and steric hindrance, reducing off-target binding.
  • Oxoethyl Linker : Facilitates hydrogen bonding with catalytic residues (e.g., Asp64 in integrase) .
    • Conformational Flexibility : The dihydroindole moiety allows adaptive binding to allosteric sites .

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